1,4-Dibromo-2-nitrobenzene

Beschreibung

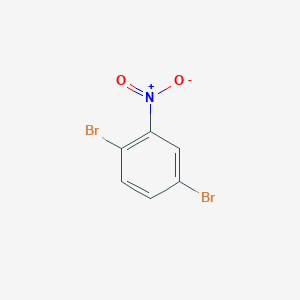

Structure

3D Structure

Eigenschaften

IUPAC Name |

1,4-dibromo-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Br2NO2/c7-4-1-2-5(8)6(3-4)9(10)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRGKKASJBOREMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Br2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20188172 | |

| Record name | 1,4-Dibromo-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20188172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3460-18-2 | |

| Record name | 2,5-Dibromonitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3460-18-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Dibromo-2-nitrobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003460182 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Dibromo-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20188172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-dibromo-2-nitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.369 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,4-Dibromo-2-nitrobenzene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5KBQ4WLH7Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

An In-Depth Technical Guide to 1,4-Dibromo-2-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,4-Dibromo-2-nitrobenzene (CAS Number: 3460-18-2), a key chemical intermediate in the pharmaceutical, agrochemical, and materials science industries.[1][2][3] This document details its chemical and physical properties, provides established experimental protocols for its synthesis and common reactions, and discusses its toxicological profile and safety considerations. The role of this compound as a versatile building block in the synthesis of more complex molecules is highlighted, particularly in the development of active pharmaceutical ingredients (APIs).[1]

Chemical and Physical Properties

1,4-Dibromo-2-nitrobenzene is a crystalline solid, appearing as a white to yellow or amber powder. Its core structure consists of a benzene ring substituted with two bromine atoms and a nitro group. The presence of these functional groups imparts specific reactivity that is highly valued in organic synthesis.[1]

Table 1: Physicochemical Properties of 1,4-Dibromo-2-nitrobenzene

| Property | Value | Reference |

| CAS Number | 3460-18-2 | --INVALID-LINK-- |

| Molecular Formula | C₆H₃Br₂NO₂ | --INVALID-LINK-- |

| Molecular Weight | 280.90 g/mol | --INVALID-LINK-- |

| Appearance | White to Amber powder to crystal | |

| Melting Point | 82.0 to 86.0 °C | |

| Synonyms | 2,5-Dibromonitrobenzene |

Synthesis and Reactions

1,4-Dibromo-2-nitrobenzene is a valuable intermediate due to the differential reactivity of its functional groups, allowing for selective chemical transformations.

Synthesis

A common method for the synthesis of the isomeric 2,5-dibromonitrobenzene, a synonym for 1,4-Dibromo-2-nitrobenzene, involves the nitration of 1,4-dibromobenzene.

Experimental Protocol: Nitration of 1,4-Dibromobenzene

This protocol is adapted from a patented industrial synthesis and may require optimization for laboratory scale.[4]

-

Reaction Setup: In a suitable reaction vessel, dissolve 1,4-dibromobenzene in dichloroethane.

-

Addition of Acid: Slowly add concentrated sulfuric acid (98%) to the stirred solution, maintaining the temperature between 20-30°C.

-

Nitration: A pre-mixed solution of concentrated nitric acid (65%) and concentrated sulfuric acid (98%) is added dropwise to the reaction mixture. The temperature should be carefully controlled and maintained at 20-30°C.

-

Reaction Time: After the addition is complete, the reaction is stirred at 20-30°C for 2 hours.

-

Work-up: The reaction mixture is then washed with water and the organic layer is concentrated to yield the crude product.

-

Purification: The crude product can be further purified by recrystallization.

References

Physical and chemical properties of 1,4-Dibromo-2-nitrobenzene

An In-depth Technical Guide to 1,4-Dibromo-2-nitrobenzene

Introduction

1,4-Dibromo-2-nitrobenzene, also known by its synonym 2,5-dibromonitrobenzene, is a versatile chemical intermediate with the CAS number 3460-18-2.[1][2] This compound is a key building block in the synthesis of more complex molecules.[1][3] Its unique structure, featuring both bromine and nitro functional groups, allows for selective reactions, making it highly valuable in various fields.[1] It is widely utilized in the production of pharmaceuticals, agrochemicals, dyes, and specialty polymers.[1][3][4][5] In materials science, it is used in the formulation of materials with improved thermal stability and chemical resistance, which are crucial in the electronics and automotive industries.[1] This guide provides a comprehensive overview of its physical and chemical properties, experimental protocols, and reactivity.

Physical and Chemical Properties

1,4-Dibromo-2-nitrobenzene appears as a white to yellow or amber crystalline powder.[1][6][7] It is stable under normal conditions.[8]

Table 1: General and Physical Properties

| Property | Value | Source |

| CAS Number | 3460-18-2 | [1][2][6][7][9][10][11][12][13] |

| Molecular Formula | C₆H₃Br₂NO₂ | [1][2][6][7][11][14] |

| Molecular Weight | 280.90 g/mol | [1][2][7][10][11][12] |

| Appearance | White to yellow/cream/amber crystalline powder | [1][6][7][9] |

| Melting Point | 79-86 °C | [1][6][8][9][10] |

| Boiling Point | 266.4 °C at 760 mmHg | [9] |

| Density | 2.374 g/mL at 25 °C | [8][9] |

| Flash Point | 114.9 °C | [9] |

| Solubility | Sparingly soluble in water, dissolves in organic solvents like ethanol and methanol.[4] Considered insoluble in water.[15] | [4][15] |

Table 2: Chemical Identifiers

| Identifier | Value | Source |

| IUPAC Name | 1,4-dibromo-2-nitrobenzene | [2][6][14] |

| InChI | InChI=1S/C6H3Br2NO2/c7-4-1-2-5(8)6(3-4)9(10)11/h1-3H | [2] |

| InChIKey | WRGKKASJBOREMB-UHFFFAOYSA-N | [2][6][11][14] |

| SMILES | C1=CC(=C(C=C1Br)--INVALID-LINK--[O-])Br | [2] |

| Synonyms | 2,5-Dibromonitrobenzene, Benzene, 1,4-dibromo-2-nitro- | [1][2][11][12][13] |

Spectral Data

Table 3: Spectroscopic Information

| Spectrum Type | Key Data Points | Source |

| GC-MS | Top m/z peaks: 281, 75, 74 | [2] |

| FTIR | Conforms to structure | [6][14] |

| ¹H NMR | Confirms structure | [12] |

Experimental Protocols

Synthesis: Nitration of 1,4-Dibromobenzene

A common method for synthesizing 1,4-dibromo-2-nitrobenzene is through the nitration of 1,4-dibromobenzene.[16]

Methodology:

-

Dissolve 30.0g of 1,4-dibromobenzene in 240ml of dichloroethane with stirring.[16]

-

Slowly add 156.0g of concentrated (98%) sulfuric acid and stir until uniform.[16]

-

Maintain the system temperature between 20-30°C.[16]

-

Slowly add a mixed solution of 58.9g of concentrated (65%) nitric acid and 85.6g of concentrated (98%) sulfuric acid dropwise.[16]

-

After the addition is complete, maintain the reaction at 20-30°C for 2 hours.[16]

-

The reaction mixture is then washed with water and concentrated to obtain the crude product.[16]

Caption: Workflow for the synthesis of 1,4-Dibromo-2-nitrobenzene.

Purification

The crude product from the synthesis can be purified to achieve high purity.[16]

Methodology:

-

Add 170ml of petroleum ether to the crude product.[16]

-

This refining step yields 2,5-dibromonitrobenzene (1,4-dibromo-2-nitrobenzene).[16]

-

A purity of 99.8% can be achieved, as confirmed by gas chromatography.[16]

Analysis: High-Performance Liquid Chromatography (HPLC)

The purity and concentration of 1,4-dibromo-2-nitrobenzene can be determined using a reverse-phase HPLC method.[11]

Methodology:

-

Column: Newcrom R1 HPLC column.[11]

-

Mobile Phase: A mixture of acetonitrile (MeCN), water, and phosphoric acid.[11]

-

Detection: Suitable for UV or Mass Spectrometry (MS) detectors. For MS-compatible applications, phosphoric acid should be replaced with formic acid.[11]

-

This method is scalable and can be adapted for preparative separation to isolate impurities.[11]

Chemical Reactivity and Applications

The presence of a nitro group, which is electron-withdrawing, makes the benzene ring susceptible to nucleophilic aromatic substitution (SnAr), although this may require forcing conditions.[17][18] The bromine atoms can also participate in various substitution reactions, making the compound a versatile precursor.[5]

This reactivity profile makes it an indispensable building block for creating more complex organic molecules for the pharmaceutical and agrochemical industries.[3][5] For instance, it serves as a precursor for synthesizing derivatives that exhibit significant biological activity, which are starting points for developing new pharmaceutical agents.[5]

Caption: Illustrative pathway of a potential SnAr reaction.

Safety Information

1,4-Dibromo-2-nitrobenzene is classified as an irritant and an environmental hazard.[1] It is harmful if swallowed, causes skin irritation, and serious eye irritation.[2][8] It may also cause respiratory irritation.[2]

Handling Precautions:

-

Avoid contact with skin and eyes.[19]

-

Do not breathe dust.[19]

-

Use only in a well-ventilated area.[8]

-

Wear protective gloves, clothing, and eye/face protection.[8]

-

Store in a dry, cool, and well-ventilated place with the container tightly closed.[8][19]

-

Incompatible with strong oxidizing agents and strong bases.[8]

Conclusion

1,4-Dibromo-2-nitrobenzene is a chemical compound of significant industrial and research importance. Its well-defined physical and chemical properties, combined with its versatile reactivity, make it a crucial intermediate in organic synthesis. The experimental protocols for its synthesis, purification, and analysis are well-established, ensuring its availability and quality for applications in pharmaceuticals, agrochemicals, and material science. Proper handling and safety precautions are essential when working with this compound due to its hazardous nature.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 1,4-Dibromo-2-nitrobenzene | C6H3Br2NO2 | CID 77004 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. 1,4-Dibromo-2-nitrobenzene CAS 3460-18-2 - High Purity Medicine Grade at Best Price [nbinnochem.com]

- 5. nbinno.com [nbinno.com]

- 6. A10472.14 [thermofisher.com]

- 7. 1,4-Dibromo-2-nitrobenzene | CymitQuimica [cymitquimica.com]

- 8. fishersci.com [fishersci.com]

- 9. 1,4-Dibromo-2-nitrobenzene, CAS No. 3460-18-2 - iChemical [ichemical.com]

- 10. labproinc.com [labproinc.com]

- 11. 1,4-Dibromo-2-nitrobenzene | SIELC Technologies [sielc.com]

- 12. 1,4-Dibromo-2-nitrobenzene | 3460-18-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 13. Benzene, 1,4-dibromo-2-nitro- [webbook.nist.gov]

- 14. 1,4-Dibromo-2-nitrobenzene, 98% 100 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 15. solubilityofthings.com [solubilityofthings.com]

- 16. CN110627611A - A method for synthesizing 1,4-dibromo-2,5-diiodobenzene - Google Patents [patents.google.com]

- 17. echemi.com [echemi.com]

- 18. thechemistryspace.quora.com [thechemistryspace.quora.com]

- 19. fishersci.com [fishersci.com]

An In-depth Technical Guide on 1,4-Dibromo-2-nitrobenzene: Molecular Structure and Weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the molecular structure and weight of 1,4-Dibromo-2-nitrobenzene, a key intermediate in organic synthesis.[1][2] This compound, with the CAS number 3460-18-2, is extensively utilized in the synthesis of pharmaceuticals, agrochemicals, and dyes due to the specific reactivity conferred by its bromine and nitro functional groups.[1][2]

Quantitative Molecular Data

The fundamental molecular properties of 1,4-Dibromo-2-nitrobenzene are summarized in the table below. This data is essential for stoichiometric calculations in chemical reactions and for analytical characterization.

| Parameter | Value | Source |

| Molecular Formula | C₆H₃Br₂NO₂ | [1][3][4][5][6][7] |

| Molecular Weight | 280.90 g/mol | [3][6] |

| Monoisotopic Mass | 278.85305 Da | [3] |

Molecular Structure

1,4-Dibromo-2-nitrobenzene consists of a central benzene ring substituted with three functional groups. The nomenclature "1,4-Dibromo" indicates the presence of two bromine atoms attached to the first and fourth carbon atoms of the benzene ring. The "2-nitro" designation specifies that a nitro group (-NO₂) is bonded to the second carbon atom. This substitution pattern is also referred to as 2,5-dibromonitrobenzene.[3][8][9]

The structure is characterized by the aromaticity of the benzene ring and the electron-withdrawing nature of the nitro group and the bromine atoms. This electronic configuration is crucial for its role as a versatile building block in the synthesis of more complex molecules.[1][2]

Figure 1: Molecular structure of 1,4-Dibromo-2-nitrobenzene.

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. 1,4-Dibromo-2-nitrobenzene | C6H3Br2NO2 | CID 77004 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1,4-Dibromo-2-nitrobenzene | SIELC Technologies [sielc.com]

- 5. 1,4-Dibromo-2-nitrobenzene, 98% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 6. 1,4-Dibromo-2-nitrobenzene | CymitQuimica [cymitquimica.com]

- 7. PubChemLite - 1,4-dibromo-2-nitrobenzene (C6H3Br2NO2) [pubchemlite.lcsb.uni.lu]

- 8. Benzene, 1,4-dibromo-2-nitro- [webbook.nist.gov]

- 9. 1,4-Dibromo-2-nitrobenzene, CAS No. 3460-18-2 - iChemical [ichemical.com]

Synthesis of 1,4-Dibromo-2-nitrobenzene from 1,4-dibromobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1,4-dibromo-2-nitrobenzene from 1,4-dibromobenzene via electrophilic aromatic substitution. The document details the chemical properties of the involved compounds, a step-by-step experimental protocol for the nitration reaction, and characterization data for the final product. This guide is intended to serve as a practical resource for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and materials science, where 1,4-dibromo-2-nitrobenzene is a valuable intermediate.[1][2]

Introduction

1,4-Dibromo-2-nitrobenzene is a key chemical intermediate utilized in the synthesis of a variety of more complex molecules, including pharmaceuticals, agrochemicals, and dyes.[1][2][3] Its structure, featuring two bromine atoms and a nitro group on a benzene ring, provides multiple reactive sites for further functionalization. The synthesis of 1,4-dibromo-2-nitrobenzene is typically achieved through the nitration of 1,4-dibromobenzene. This electrophilic aromatic substitution reaction introduces a nitro group onto the aromatic ring. The bromine atoms are ortho, para-directing groups; therefore, the incoming nitro group is directed to the position ortho to one of the bromine atoms (the 2-position), as the para positions are blocked.

Chemical Properties and Data

A summary of the key physical and chemical properties of the reactant and the product is provided in the table below for easy reference.

| Property | 1,4-Dibromobenzene (Starting Material) | 1,4-Dibromo-2-nitrobenzene (Product) |

| Molecular Formula | C₆H₄Br₂ | C₆H₃Br₂NO₂[4][5] |

| Molecular Weight | 235.90 g/mol | 280.90 g/mol [5] |

| Appearance | White to off-white crystalline solid | White to light yellow crystalline powder[3][6] |

| Melting Point | 86-89 °C | 81-86 °C[4][7] |

| Boiling Point | 220.4 °C | 266.4 °C at 760 mmHg[6] |

| CAS Number | 106-37-6 | 3460-18-2[4][5] |

Experimental Protocol: Nitration of 1,4-Dibromobenzene

This protocol is adapted from established methods for the nitration of aromatic compounds.[8][9]

3.1. Materials and Reagents

-

1,4-Dibromobenzene

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (70%)

-

Ethanol (95%)

-

Deionized Water

-

Ice

3.2. Equipment

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Thermometer

-

Ice bath

-

Heating mantle or water bath

-

Büchner funnel and filter flask

-

Beakers

-

Graduated cylinders

-

Recrystallization apparatus

3.3. Procedure

-

Preparation of the Nitrating Mixture: In a clean, dry round-bottom flask, carefully add a calculated volume of concentrated sulfuric acid. Cool the flask in an ice bath. Slowly add an equimolar amount of concentrated nitric acid to the sulfuric acid with continuous stirring. The addition should be done dropwise to control the exothermic reaction and maintain a low temperature.

-

Reaction Setup: Place the flask containing the nitrating mixture in an ice bath on a magnetic stirrer. Equip the flask with a dropping funnel and a thermometer.

-

Addition of 1,4-Dibromobenzene: Dissolve a known quantity of 1,4-dibromobenzene in a minimal amount of concentrated sulfuric acid. Transfer this solution to the dropping funnel. Add the 1,4-dibromobenzene solution dropwise to the cold, stirred nitrating mixture. The temperature of the reaction mixture should be carefully monitored and maintained below 10 °C to minimize the formation of dinitrated byproducts.

-

Reaction Progression: After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., 0-10 °C) for a specified period (typically 1-2 hours) to ensure complete mononitration. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, slowly and carefully pour the reaction mixture over a large volume of crushed ice with stirring. This will precipitate the crude 1,4-dibromo-2-nitrobenzene.

-

Isolation of the Crude Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold deionized water until the washings are neutral to litmus paper. This removes any residual acid.

-

Purification by Recrystallization: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.[9] Dissolve the crude solid in a minimum amount of hot ethanol. Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

-

Final Product Isolation and Drying: Collect the purified crystals by vacuum filtration and wash them with a small amount of cold ethanol. Dry the crystals in a desiccator or a vacuum oven at a low temperature to obtain the pure 1,4-dibromo-2-nitrobenzene.

3.4. Safety Precautions

-

Concentrated nitric acid and sulfuric acid are highly corrosive and strong oxidizing agents. Handle them with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

The nitration reaction is exothermic. Proper temperature control is crucial to prevent runaway reactions and the formation of unwanted byproducts.

-

1,4-Dibromo-2-nitrobenzene is harmful if swallowed and causes skin and eye irritation.[5] Avoid inhalation of dust and contact with skin and eyes.

Characterization of 1,4-Dibromo-2-nitrobenzene

The identity and purity of the synthesized 1,4-dibromo-2-nitrobenzene can be confirmed using various analytical techniques.

4.1. Physical Appearance

The purified product should be a white to light yellow crystalline powder.[3][6]

4.2. Melting Point

The melting point of the purified product should be in the range of 81-86 °C.[4][7] A sharp melting point range indicates high purity.

4.3. Spectroscopic Data

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum will show characteristic signals for the aromatic protons.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

-

IR (Infrared) Spectroscopy: The IR spectrum will show characteristic absorption bands for the nitro group (typically around 1530 cm⁻¹ and 1350 cm⁻¹) and the C-Br bonds.

Visualizations

5.1. Reaction Pathway

Caption: Nitration of 1,4-dibromobenzene.

5.2. Experimental Workflow

Caption: Experimental workflow for synthesis.

References

- 1. spectrabase.com [spectrabase.com]

- 2. nbinno.com [nbinno.com]

- 3. 1-Bromo-2-nitrobenzene(577-19-5) 13C NMR [m.chemicalbook.com]

- 4. 1,4-Dibromo-2-nitrobenzene, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 7. Benzene, 1,4-dibromo- [webbook.nist.gov]

- 8. 1,4-Dibromo-2-nitrobenzene | C6H3Br2NO2 | CID 77004 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to 1,4-Dibromo-2-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,4-dibromo-2-nitrobenzene, a key chemical intermediate in various industrial and research applications. This document outlines its chemical and physical properties, provides a detailed experimental protocol for its synthesis, summarizes its spectroscopic data, and details critical safety information.

Chemical and Physical Properties

1,4-Dibromo-2-nitrobenzene, also known as 2,5-dibromonitrobenzene, is a crystalline solid at room temperature.[1] Its key physical and chemical properties are summarized in the table below for easy reference.

| Property | Value | Source |

| IUPAC Name | 1,4-dibromo-2-nitrobenzene | [2] |

| Synonyms | 2,5-Dibromonitrobenzene | [2] |

| CAS Number | 3460-18-2 | [1][2] |

| Molecular Formula | C₆H₃Br₂NO₂ | [1][2] |

| Molecular Weight | 280.90 g/mol | [2][3] |

| Appearance | White to cream to yellow crystalline powder | [1][3] |

| Melting Point | 81 - 86 °C (177.8 - 185 °F) | [1][4] |

| Specific Gravity | 2.374 | [4] |

| Purity | ≥97.5% (GC) | [1] |

Synthesis of 1,4-Dibromo-2-nitrobenzene

The synthesis of 1,4-dibromo-2-nitrobenzene can be achieved through the nitration of 1,4-dibromobenzene.[5] This electrophilic aromatic substitution reaction introduces a nitro group onto the benzene ring.

Experimental Protocol: Nitration of 1,4-Dibromobenzene

This protocol is based on established nitration procedures for aromatic compounds.

Materials:

-

1,4-dibromobenzene

-

Concentrated sulfuric acid (H₂SO₄)

-

Concentrated nitric acid (HNO₃)

-

Ice

-

Distilled water

-

Ethanol (for recrystallization)

Procedure:

-

In a round-bottom flask, carefully add 1,4-dibromobenzene to an excess of concentrated sulfuric acid.

-

Cool the mixture in an ice bath to maintain a low temperature.

-

Slowly add a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the cooled solution while stirring continuously. The temperature should be carefully monitored and maintained to prevent over-nitration.

-

After the addition is complete, allow the reaction mixture to stir at a controlled temperature for a specified period to ensure the completion of the reaction.

-

Pour the reaction mixture over crushed ice to precipitate the crude product.

-

Collect the solid product by vacuum filtration and wash it thoroughly with cold distilled water to remove any residual acid.

-

Purify the crude 1,4-dibromo-2-nitrobenzene by recrystallization from a suitable solvent, such as ethanol, to yield a purified crystalline product.

-

Dry the purified product under vacuum.

Caption: Synthesis of 1,4-Dibromo-2-nitrobenzene via nitration.

Spectroscopic Data

The structural confirmation of 1,4-dibromo-2-nitrobenzene is supported by various spectroscopic techniques.[2]

| Spectroscopic Data | Description |

| ¹H NMR | The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. |

| FTIR | The Fourier-transform infrared spectrum reveals the presence of characteristic functional groups. |

| GC-MS | Gas chromatography-mass spectrometry confirms the molecular weight and purity of the compound. |

| Raman Spectra | Raman spectroscopy offers additional vibrational mode information for structural analysis. |

Applications

1,4-Dibromo-2-nitrobenzene is a versatile intermediate in organic synthesis.[6][7] Its primary applications include:

-

Pharmaceuticals: It serves as a crucial building block in the synthesis of active pharmaceutical ingredients (APIs).[6][8]

-

Agrochemicals: The compound is used in the production of pesticides and herbicides.[6][8]

-

Dyes: It is an intermediate in the manufacturing of various dyestuffs.[8]

-

Material Science: It is utilized in the development of specialty polymers and materials with enhanced properties.[7]

Safety and Handling

1,4-Dibromo-2-nitrobenzene is a hazardous substance and requires careful handling.[4][9][10] The following table summarizes the key safety information.

| Hazard Category | GHS Classification | Precautionary Statements |

| Acute Toxicity (Oral) | Category 4 | Harmful if swallowed.[4][10] |

| Acute Toxicity (Dermal) | Category 4 | Harmful in contact with skin.[4][10] |

| Acute Toxicity (Inhalation) | Category 4 | Harmful if inhaled.[4][10] |

| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[4][10] |

| Serious Eye Damage/Irritation | Category 2 | Causes serious eye irritation.[4][10] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory system) | May cause respiratory irritation.[4][10] |

Handling and Storage:

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[10]

-

Use only in a well-ventilated area or under a fume hood.[10]

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][10]

-

Keep away from strong oxidizing agents and strong bases.[4]

First Aid Measures:

-

In case of skin contact: Wash off immediately with plenty of soap and water.[4][10]

-

In case of eye contact: Rinse cautiously with water for several minutes.[4][10]

-

If swallowed: Call a poison center or doctor if you feel unwell.[4][10]

Caption: Recommended safety and handling workflow for 1,4-Dibromo-2-nitrobenzene.

References

- 1. 1,4-Dibromo-2-nitrobenzene, 98% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 2. 1,4-Dibromo-2-nitrobenzene | C6H3Br2NO2 | CID 77004 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1,4-Dibromo-2-nitrobenzene | CymitQuimica [cymitquimica.com]

- 4. fishersci.com [fishersci.com]

- 5. CN110627611A - A method for synthesizing 1,4-dibromo-2,5-diiodobenzene - Google Patents [patents.google.com]

- 6. nbinno.com [nbinno.com]

- 7. chemimpex.com [chemimpex.com]

- 8. nbinno.com [nbinno.com]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. fishersci.com [fishersci.com]

Navigating the Safety Profile of 1,4-Dibromo-2-nitrobenzene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data for 1,4-Dibromo-2-nitrobenzene (CAS No. 3460-18-2), a key intermediate in various synthetic applications. Understanding the toxicological and safety profile of this compound is paramount for ensuring safe handling, storage, and disposal in a research and development setting. This document synthesizes information from various safety data sheets (SDS) and outlines standardized experimental protocols relevant to the hazard assessment of this chemical.

Chemical and Physical Properties

A summary of the key physical and chemical properties of 1,4-Dibromo-2-nitrobenzene is presented in the table below. This information is crucial for assessing potential exposure routes and for the design of appropriate handling procedures.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₃Br₂NO₂ | [1][2][3] |

| Molecular Weight | 280.90 g/mol | [1][2] |

| Appearance | White to yellow or amber crystalline powder or crystal | [2][3] |

| Melting Point | 81 - 86 °C | [3][4] |

| Boiling Point | 219 °C | [4] |

| Purity | >98.0% (GC) | [2] |

| Specific Gravity | 2.374 | [5] |

Hazard Identification and Classification

1,4-Dibromo-2-nitrobenzene is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are associated with acute toxicity, skin and eye irritation, and potential respiratory irritation.[1][5][6] It is also recognized as being hazardous to the aquatic environment.[1]

GHS Classification Summary

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |

| Specific target organ toxicity — single exposure | Category 3 | H335: May cause respiratory irritation |

| Hazardous to the aquatic environment, acute hazard | Not specified | H400: Very toxic to aquatic life |

| Hazardous to the aquatic environment, long-term hazard | Category 2 | H411: Toxic to aquatic life with long lasting effects |

Note: The percentage of notifications supporting each hazard statement can vary across different data sources.[1][7]

The GHS pictograms associated with these hazards are:

Experimental Protocols

The toxicological data presented in safety data sheets are typically generated using standardized and validated experimental protocols, such as those developed by the Organisation for Economic Co-operation and Development (OECD). While specific study reports for 1,4-Dibromo-2-nitrobenzene are not publicly available in the SDS, the methodologies below represent the standard approach for evaluating the reported hazards.

Acute Oral Toxicity (OECD Guideline 401/420/423/425)

The "Harmful if swallowed" classification is based on data from acute oral toxicity studies.[1][6] These studies are designed to determine the median lethal dose (LD50), which is the dose expected to cause death in 50% of the test animals after a single oral administration.

Methodology:

-

Test Species: Typically, the rat is the preferred species.

-

Administration: The test substance is administered by gavage in a single dose.

-

Dosage: A range of dose levels is used to determine the dose-response relationship.

-

Observation Period: Animals are observed for a period of 14 days for signs of toxicity and mortality.

-

Endpoints: The primary endpoint is mortality. Clinical signs, body weight changes, and gross pathological findings at necropsy are also recorded.

Acute Dermal Toxicity (OECD Guideline 402)

The "Harmful in contact with skin" classification is derived from acute dermal toxicity studies.[7]

Methodology:

-

Test Species: The rat, rabbit, or guinea pig is typically used.

-

Application: The substance is applied uniformly over a shaved area of the skin (approximately 10% of the body surface area) and held in contact with an occlusive dressing for 24 hours.

-

Dosage: A limit test at a high dose (e.g., 2000 mg/kg body weight) is often performed first. If toxicity is observed, a full dose-response study is conducted.

-

Observation Period: Animals are observed for 14 days.

-

Endpoints: Mortality, clinical signs of toxicity, and local skin reactions at the site of application are recorded.

Acute Inhalation Toxicity (OECD Guideline 403)

The "Harmful if inhaled" classification is based on data from acute inhalation toxicity studies.[7]

Methodology:

-

Test Species: The rat is the preferred species.

-

Exposure: Animals are exposed to the test substance as a gas, vapor, or aerosol in a whole-body or nose-only inhalation chamber for a defined period, typically 4 hours.

-

Concentration: A range of concentrations is tested to determine the median lethal concentration (LC50).

-

Observation Period: Animals are observed for 14 days.

-

Endpoints: Mortality, clinical signs of toxicity (including respiratory effects), body weight changes, and pathology are assessed.

Skin Irritation/Corrosion (OECD Guideline 404)

The "Causes skin irritation" classification is determined by in vivo or in vitro skin irritation tests.[1][6]

Methodology:

-

Test Species: The albino rabbit is the traditional in vivo model.

-

Application: A small amount of the test substance (0.5 g for solids) is applied to a small patch of shaved skin and covered with a gauze patch for a 4-hour exposure period.

-

Observation: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

-

Scoring: The severity of the reactions is scored according to a standardized scale. The reversibility of the skin reactions is also assessed over a 14-day period.

Eye Irritation/Corrosion (OECD Guideline 405)

The "Causes serious eye irritation" classification is based on eye irritation studies.[1][6]

Methodology:

-

Test Species: The albino rabbit is the standard in vivo model.

-

Application: A single dose of the test substance is instilled into the conjunctival sac of one eye. The other eye serves as a control.

-

Observation: The eyes are examined at 1, 24, 48, and 72 hours after instillation for effects on the cornea, iris, and conjunctiva.

-

Scoring: Ocular lesions are scored using a standardized system. The reversibility of the effects is also evaluated.

Acute Toxicity to Fish (OECD Guideline 203)

The classification as "Very toxic to aquatic life" and "Toxic to aquatic life with long lasting effects" is informed by ecotoxicological studies, such as the acute toxicity test in fish.[1][4]

Methodology:

-

Test Species: Common test species include Zebrafish (Danio rerio) or Rainbow trout (Oncorhynchus mykiss).

-

Exposure: Fish are exposed to a range of concentrations of the test substance in water for a period of 96 hours.

-

Conditions: The test is conducted under controlled conditions of temperature, light, and dissolved oxygen.

-

Endpoints: The primary endpoint is mortality, which is used to calculate the LC50 (the concentration that is lethal to 50% of the fish). Sub-lethal effects are also observed.

Handling, Storage, and Emergency Procedures

Proper handling and storage are critical to minimize exposure and ensure safety. The following recommendations are compiled from various safety data sheets.

| Aspect | Recommendations | Source(s) |

| Handling | - Work under a chemical fume hood. - Avoid breathing dust, vapors, or aerosols. - Avoid contact with skin, eyes, and clothing. - Use personal protective equipment (gloves, lab coat, safety glasses). - Prevent dust formation. | [6][8][9][10] |

| Storage | - Keep container tightly closed in a dry, cool, and well-ventilated place. - Store locked up. - Store away from incompatible materials such as strong oxidizing agents and strong bases. | [5][6][8][9] |

| Spill Response | - Evacuate personnel to a safe area. - Ensure adequate ventilation. - Avoid dust formation. - Collect spillage using an inert absorbent material (e.g., sand, vermiculite) and place in a suitable, closed container for disposal. - Do not let product enter drains. | [6][8][10] |

| Fire Fighting | - Use water spray, carbon dioxide (CO₂), dry chemical powder, or alcohol-resistant foam. - Wear self-contained breathing apparatus (SCBA) and full protective gear. - Combustible material. Vapors may be heavier than air and spread along floors. | [5][8] |

First-Aid Measures

In the event of exposure, immediate and appropriate first-aid is crucial. The following is a summary of recommended procedures.

| Exposure Route | First-Aid Measures | Source(s) |

| Inhalation | - Move the person to fresh air. - If breathing is difficult, give oxygen. - If not breathing, give artificial respiration. - Call a POISON CENTER or doctor/physician if you feel unwell. | [5][6][11] |

| Skin Contact | - Immediately wash off with plenty of soap and water while removing all contaminated clothing and shoes. - Get medical attention if skin irritation occurs or if you feel unwell. | [5][6][11] |

| Eye Contact | - Rinse cautiously with water for several minutes. - Remove contact lenses, if present and easy to do. Continue rinsing. - If eye irritation persists, get medical advice/attention. | [5][6][11] |

| Ingestion | - Rinse mouth. - Do NOT induce vomiting. - Call a POISON CENTER or doctor/physician if you feel unwell. | [5][6][11] |

Visualized Workflows

GHS Hazard Communication Workflow

The following diagram illustrates the logical flow from the intrinsic properties of 1,4-Dibromo-2-nitrobenzene to the communication of its hazards according to GHS.

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 3. OECD 402: Acute Dermal Toxicity - Analytice [analytice.com]

- 4. nucro-technics.com [nucro-technics.com]

- 5. scribd.com [scribd.com]

- 6. OECD No. 403: Acute Inhalation Test - Analytice [analytice.com]

- 7. biotecnologiebt.it [biotecnologiebt.it]

- 8. Acute Inhalation Toxicity OECD 403 - Toxicology IND Services [toxicology-ind.com]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 10. eurolab.net [eurolab.net]

- 11. catalog.labcorp.com [catalog.labcorp.com]

Solubility Profile of 1,4-Dibromo-2-nitrobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 1,4-dibromo-2-nitrobenzene in common organic solvents. As a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes, understanding its solubility is crucial for process development, formulation, and quality control.[1] This document outlines the qualitative solubility of 1,4-dibromo-2-nitrobenzene, provides detailed experimental protocols for quantitative determination, and presents a logical workflow for solubility assessment.

Physicochemical Properties of 1,4-Dibromo-2-nitrobenzene

| Property | Value |

| CAS Number | 3460-18-2 |

| Molecular Formula | C₆H₃Br₂NO₂ |

| Molecular Weight | 280.90 g/mol [2] |

| Appearance | White to pale yellow crystalline powder[3][4] |

| Melting Point | 81-86 °C[4] |

Qualitative Solubility of 1,4-Dibromo-2-nitrobenzene

While specific quantitative solubility data for 1,4-dibromo-2-nitrobenzene in various organic solvents is not extensively documented in publicly available literature, a qualitative understanding can be derived from the general principles of "like dissolves like" and the behavior of structurally similar compounds. 1,4-dibromo-2-nitrobenzene is a relatively nonpolar molecule, suggesting good solubility in nonpolar and moderately polar organic solvents, and poor solubility in highly polar solvents like water.

The following table summarizes the expected qualitative solubility of 1,4-dibromo-2-nitrobenzene. Researchers are encouraged to determine quantitative solubility for their specific applications using the protocols outlined in the subsequent section.

| Solvent | Solvent Type | Expected Qualitative Solubility |

| Water | Highly Polar Protic | Insoluble |

| Methanol | Polar Protic | Soluble |

| Ethanol | Polar Protic | Soluble |

| Acetone | Polar Aprotic | Soluble |

| Ethyl Acetate | Moderately Polar Aprotic | Soluble |

| Dichloromethane | Nonpolar | Soluble |

| Toluene | Nonpolar | Soluble |

| Hexane | Nonpolar | Sparingly Soluble to Insoluble |

This table is based on general principles of organic chemistry. Actual solubility should be experimentally verified.

Experimental Protocols for Solubility Determination

Precise and reproducible solubility data is essential for many research and development applications. The following are detailed methodologies for the quantitative and qualitative determination of the solubility of 1,4-dibromo-2-nitrobenzene.

Quantitative Solubility Determination: The Gravimetric Method

The gravimetric method is a straightforward and reliable technique for determining the solubility of a solid in a solvent.[5][6][7] It involves preparing a saturated solution, separating the undissolved solid, and then determining the mass of the dissolved solute in a known mass or volume of the solvent.

Materials:

-

1,4-Dibromo-2-nitrobenzene

-

Selected organic solvent(s)

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Filtration apparatus (e.g., syringe filters with appropriate membrane, Buchner funnel)

-

Oven

-

Glass vials with screw caps

-

Spatula

-

Pipettes

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of 1,4-dibromo-2-nitrobenzene to a known volume or mass of the chosen solvent in a glass vial. The presence of undissolved solid is necessary to ensure saturation.

-

Seal the vial to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. Periodically check to see if solid is still present.

-

-

Separation of Undissolved Solute:

-

Once equilibrium is achieved, allow the solution to stand undisturbed at the same temperature for a few hours to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed pipette to avoid premature crystallization.

-

Filter the collected supernatant through a syringe filter (e.g., 0.45 µm PTFE) into a pre-weighed, clean, and dry container. This step is crucial to remove any remaining solid particles.

-

-

Determination of Solute Mass:

-

Weigh the container with the filtered saturated solution.

-

Evaporate the solvent from the solution. This can be done by gentle heating in an oven at a temperature below the boiling point of the solvent and the melting point of the solute. A vacuum oven is recommended to facilitate solvent removal at a lower temperature.

-

Once all the solvent has evaporated, cool the container to room temperature in a desiccator and weigh it again.

-

The difference between the final weight and the initial weight of the empty container gives the mass of the dissolved 1,4-dibromo-2-nitrobenzene.

-

-

Calculation of Solubility:

-

The solubility can be expressed in various units, such as g/100 mL, g/kg of solvent, or mol/L.

-

To calculate solubility in g/100 mL:

-

Solubility = (mass of dissolved solute in g / volume of supernatant taken in mL) x 100

-

-

Qualitative Solubility Test

A qualitative test provides a quick assessment of whether a compound is soluble, partially soluble, or insoluble in a particular solvent.

Materials:

-

1,4-Dibromo-2-nitrobenzene

-

A range of organic solvents

-

Small test tubes

-

Spatula

-

Vortex mixer (optional)

Procedure:

-

Place a small, consistent amount (e.g., 10-20 mg) of 1,4-dibromo-2-nitrobenzene into a small test tube.

-

Add a small volume (e.g., 1 mL) of the test solvent.

-

Vigorously shake or vortex the test tube for about 30-60 seconds.

-

Observe the mixture.

-

Soluble: The solid completely dissolves, leaving a clear solution.

-

Partially Soluble: Some of the solid dissolves, but a noticeable amount remains undissolved.

-

Insoluble: The solid does not appear to dissolve at all.

-

Experimental Workflow Diagram

The following diagram illustrates the general workflow for determining the solubility of a solid organic compound.

References

- 1. nbinno.com [nbinno.com]

- 2. 1,4-Dibromo-2-nitrobenzene | C6H3Br2NO2 | CID 77004 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. labproinc.com [labproinc.com]

- 4. 1,4-Dibromo-2-nitrobenzene, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. uomus.edu.iq [uomus.edu.iq]

- 6. pharmacyjournal.info [pharmacyjournal.info]

- 7. pharmajournal.net [pharmajournal.net]

Spectroscopic Analysis of 1,4-Dibromo-2-nitrobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,4-Dibromo-2-nitrobenzene (CAS No. 3460-18-2). The information presented herein is intended to support research, development, and quality control activities where the characterization of this compound is essential. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, provides detailed experimental protocols for data acquisition, and includes a visual representation of the molecule's structure and key spectroscopic correlations.

Spectroscopic Data Summary

The spectroscopic data for 1,4-Dibromo-2-nitrobenzene is summarized below. This data is critical for the structural elucidation and purity assessment of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| H-3 | ~8.15 | d | ~2.5 | Proton ortho to the nitro group |

| H-5 | ~7.85 | dd | ~8.5, ~2.5 | Proton ortho to a bromine and meta to the nitro group |

| H-6 | ~7.65 | d | ~8.5 | Proton meta to a bromine and the nitro group |

Note: Predicted values based on typical substituent effects on a benzene ring. Actual values may vary depending on the solvent and experimental conditions.

¹³C NMR (Carbon-13 NMR) Data

| Carbon Atom | Chemical Shift (δ, ppm) |

| C-2 (C-NO₂) | ~149 |

| C-4 (C-Br) | ~125 |

| C-1 (C-Br) | ~122 |

| C-5 | ~135 |

| C-3 | ~132 |

| C-6 | ~130 |

Note: Predicted values based on incremental chemical shift calculations for substituted benzenes. Actual values will depend on the specific experimental setup.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of 1,4-Dibromo-2-nitrobenzene is characterized by the following key absorption bands.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1530 | Strong | Asymmetric NO₂ stretch |

| ~1350 | Strong | Symmetric NO₂ stretch |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~1580, 1470, 1380 | Medium-Weak | Aromatic C=C ring stretches |

| ~880-820 | Strong | C-H out-of-plane bending for 1,2,4-trisubstituted benzene |

| ~750 | Strong | C-Br stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule.

Electron Ionization Mass Spectrometry (EI-MS) Data

| m/z | Relative Intensity (%) | Assignment |

| 281/283/285 | High | [M]⁺ (Molecular ion peak with isotopic pattern for two Br atoms) |

| 235/237/239 | Moderate | [M-NO₂]⁺ |

| 156/158 | Moderate | [M-Br-NO₂]⁺ |

| 75 | High | [C₆H₃]⁺ |

| 74 | Moderate | [C₆H₂]⁺ |

Note: The presence of two bromine atoms results in a characteristic isotopic cluster for bromine-containing fragments (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy

2.1.1. Sample Preparation

-

Accurately weigh 10-20 mg of 1,4-Dibromo-2-nitrobenzene.

-

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

2.1.2. ¹H NMR Acquisition

-

Instrument: 400 MHz (or higher) NMR Spectrometer

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30')

-

Number of Scans: 16-32

-

Relaxation Delay: 1-2 seconds

-

Spectral Width: -2 to 12 ppm

-

Data Processing: Fourier transform the raw data, phase correct the spectrum, and calibrate the chemical shift scale to the residual solvent peak (CDCl₃ at 7.26 ppm). Integrate the signals and determine the coupling constants.

2.1.3. ¹³C NMR Acquisition

-

Instrument: 100 MHz (or higher) NMR Spectrometer

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Pulse Program: Proton-decoupled ¹³C experiment (e.g., 'zgpg30')

-

Number of Scans: 1024 or more, depending on sample concentration

-

Relaxation Delay: 2-5 seconds

-

Spectral Width: 0 to 200 ppm

-

Data Processing: Fourier transform the raw data, phase correct the spectrum, and calibrate the chemical shift scale to the solvent peak (CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

2.2.1. Sample Preparation (KBr Pellet Method)

-

Thoroughly dry spectroscopic grade potassium bromide (KBr) in an oven at ~110°C for at least 2-3 hours to remove any adsorbed water.

-

In an agate mortar, grind 1-2 mg of 1,4-Dibromo-2-nitrobenzene into a fine powder.

-

Add approximately 100-200 mg of the dried KBr to the mortar and gently but thoroughly mix with the sample.

-

Transfer the mixture to a pellet die and press under high pressure (typically 8-10 tons) to form a transparent or translucent pellet.

2.2.2. FTIR Acquisition

-

Instrument: Fourier Transform Infrared (FTIR) Spectrometer

-

Accessory: Transmission sample holder

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

-

Procedure:

-

Acquire a background spectrum of the empty sample compartment.

-

Place the KBr pellet containing the sample in the holder and acquire the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Mass Spectrometry (MS)

2.3.1. Sample Preparation

-

Prepare a dilute solution of 1,4-Dibromo-2-nitrobenzene (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

2.3.2. GC-MS Acquisition

-

Instrument: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

-

Injection Mode: Split/splitless injection (e.g., 1 µL injection volume with a 50:1 split ratio).

-

GC Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 2 minutes.

-

Ramp: Increase to 280°C at a rate of 15°C/min.

-

Final hold: 280°C for 5 minutes.

-

-

MS Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-400.

-

Data Analysis: Identify the peak corresponding to 1,4-Dibromo-2-nitrobenzene based on its retention time. Analyze the mass spectrum of this peak, identifying the molecular ion and key fragment ions.

Visualization of Molecular Structure and Spectroscopic Correlations

The following diagram illustrates the structure of 1,4-Dibromo-2-nitrobenzene and highlights the key proton and carbon atoms relevant to the NMR data.

Caption: Molecular structure of 1,4-Dibromo-2-nitrobenzene with NMR assignments.

High-Purity 1,4-Dibromo-2-nitrobenzene: A Technical Guide for Researchers and Drug Development Professionals

Introduction: 1,4-Dibromo-2-nitrobenzene is a pivotal chemical intermediate in the landscape of pharmaceutical and agrochemical research and development. Its unique molecular architecture, featuring a nitro group and two bromine atoms on a benzene ring, offers a versatile platform for the synthesis of a wide array of complex organic molecules. The strategic placement of these functional groups allows for selective chemical transformations, making it an invaluable building block in the creation of novel drug candidates and other high-value chemical entities. This technical guide provides an in-depth overview of the commercial availability of high-purity 1,4-Dibromo-2-nitrobenzene, its key chemical properties, and detailed experimental protocols for its synthesis and application in drug discovery.

Commercial Availability and Specifications

A multitude of chemical suppliers offer 1,4-Dibromo-2-nitrobenzene in various purities and quantities to cater to the diverse needs of the research and development community. High-purity grades are essential for pharmaceutical applications to ensure the integrity of synthetic pathways and to minimize impurities in final active pharmaceutical ingredients (APIs). Below is a summary of prominent commercial suppliers and their typical product specifications.

| Supplier | Purity Specification | Physical Form | Melting Point (°C) | CAS Number | Molecular Formula |

| Thermo Fisher Scientific | ≥97.5% (GC) | Crystalline powder | 81-86 | 3460-18-2 | C6H3Br2NO2 |

| TCI America | >98.0% (GC) | Crystalline Powder | 83-87 | 3460-18-2 | C6H3Br2NO2 |

| Lab Pro Inc. | Min. 98.0% (GC) | Solid | 83 | 3460-18-2 | C6H3Br2NO2 |

| CymitQuimica | >98.0%(GC) | White to Amber powder to crystal | - | 3460-18-2 | C6H3Br2NO2 |

| Ningbo Inno Pharmchem | Medicine Grade | Crystalline solid | - | 3460-18-2 | C6H3Br2NO2 |

Physicochemical Properties

1,4-Dibromo-2-nitrobenzene is a yellow crystalline solid with a molecular weight of 280.90 g/mol .[1] It is characterized by its limited solubility in water but shows good solubility in various organic solvents.

| Property | Value |

| Molecular Weight | 280.90 g/mol |

| Appearance | White to yellow crystalline powder.[1][2][3] |

| Melting Point | 81-87 °C[2][3][4] |

| Boiling Point | 219 °C[4] |

| CAS Number | 3460-18-2[1][2][3] |

Synthesis of 1,4-Dibromo-2-nitrobenzene

A common synthetic route to 1,4-Dibromo-2-nitrobenzene involves the nitration of 1,4-dibromobenzene. This electrophilic aromatic substitution reaction introduces a nitro group onto the benzene ring.

Experimental Protocol: Nitration of 1,4-Dibromobenzene

This protocol is adapted from a patented synthesis method for a related compound where 2,5-dibromonitrobenzene (an alternative name for 1,4-dibromo-2-nitrobenzene) is a key intermediate.[5]

Materials:

-

1,4-Dibromobenzene

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (65%)

-

Dichloroethane

-

Petroleum Ether

-

Water

-

Reaction flask with stirring and temperature control

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a reaction flask, dissolve 30.0g of 1,4-dibromobenzene in 150ml of dichloroethane.

-

Slowly add 143.3g of concentrated sulfuric acid (98%) while stirring and maintaining the temperature at 20-30°C.

-

Prepare a nitrating mixture by combining 53.0g of concentrated nitric acid (65%) and 85.6g of concentrated sulfuric acid (98%).

-

Slowly add the nitrating mixture dropwise to the reaction flask, ensuring the internal temperature is maintained between 20-30°C.

-

After the addition is complete, continue to stir the reaction mixture at 20-30°C for 1-3 hours.

-

Upon completion, quench the reaction by carefully adding water.

-

Transfer the mixture to a separatory funnel and wash the organic layer with water.

-

Concentrate the organic layer under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from petroleum ether to yield 2,5-dibromonitrobenzene.

Applications in Drug Discovery and Development

1,4-Dibromo-2-nitrobenzene is a versatile precursor for the synthesis of various biologically active molecules, including kinase inhibitors and G-protein coupled receptor (GPCR) ligands. Its reactivity allows for the introduction of diverse functionalities through reactions such as Suzuki-Miyaura coupling and nucleophilic aromatic substitution.

Suzuki-Miyaura Cross-Coupling Reactions

The bromine atoms in 1,4-dibromo-2-nitrobenzene can be selectively replaced using palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds. This is a powerful method for constructing biaryl structures, which are common motifs in drug molecules.

This protocol is a general representation of a Suzuki-Miyaura reaction.

Materials:

-

1,4-Dibromo-2-nitrobenzene

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(OAc)2)

-

Base (e.g., K2CO3, K3PO4)

-

Solvent (e.g., Dioxane/water mixture)

-

Inert atmosphere (Nitrogen or Argon)

-

Reaction vessel with reflux condenser and stirring

Procedure:

-

To a reaction vessel, add 1,4-dibromo-2-nitrobenzene (1 equivalent), the arylboronic acid (1.1-1.5 equivalents), and the base (2-3 equivalents).

-

Purge the vessel with an inert gas.

-

Add the degassed solvent and the palladium catalyst.

-

Heat the reaction mixture to the desired temperature (typically 80-110°C) and stir for the required time (can range from hours to overnight).

-

Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).

-

Upon completion, cool the reaction mixture and perform an aqueous workup.

-

Extract the product with a suitable organic solvent.

-

Dry the organic layer, concentrate, and purify the product by column chromatography.

Synthesis of Phenylamine Derivatives

The nitro group of 1,4-dibromo-2-nitrobenzene can be readily reduced to an amine (phenylamine or aniline derivative). This transformation is a gateway to a vast number of further chemical modifications, as the resulting amino group can be acylated, alkylated, or used in the formation of heterocyclic rings.

A common method for the reduction of nitroarenes is using a metal in acidic conditions.

Materials:

-

1,4-Dibromo-2-nitrobenzene

-

Tin (Sn) metal

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Hydroxide (NaOH) solution

-

Reaction flask with reflux condenser and stirring

Procedure:

-

In a reaction flask, place 1,4-dibromo-2-nitrobenzene and tin metal.

-

Add concentrated hydrochloric acid and heat the mixture under reflux.

-

After the reaction is complete (monitored by TLC), cool the mixture.

-

Carefully add sodium hydroxide solution to neutralize the acid and deprotonate the resulting anilinium salt to the free amine.

-

Extract the product with an organic solvent.

-

Wash the organic layer with water, dry, and concentrate to obtain the phenylamine derivative.

Application in Kinase Inhibitor Synthesis

Derivatives of 1,4-dibromo-2-nitrobenzene are utilized as scaffolds for the synthesis of protein kinase inhibitors, which are a major class of anticancer drugs. For instance, the Bcr-Abl tyrosine kinase is a key target in chronic myelogenous leukemia (CML).[6] The general strategy involves using the dibrominated core to introduce different substituents that can interact with the ATP-binding site or allosteric sites of the kinase.

A plausible synthetic strategy could involve a sequential Suzuki coupling to introduce two different aryl groups, followed by reduction of the nitro group and subsequent functionalization to build a molecule that can effectively inhibit the kinase.

Conclusion

High-purity 1,4-Dibromo-2-nitrobenzene is a commercially accessible and highly valuable starting material for researchers and professionals in the field of drug development. Its chemical properties allow for a range of synthetic transformations, making it a key building block for the creation of diverse and complex molecular entities. The detailed protocols and workflows provided in this guide serve as a valuable resource for the synthesis and application of this important chemical intermediate in the pursuit of novel therapeutics.

References

- 1. nbinno.com [nbinno.com]

- 2. apps.dtic.mil [apps.dtic.mil]

- 3. US3004028A - Preparation of phenothiazines - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. m.youtube.com [m.youtube.com]

- 6. Characterization of potent inhibitors of the Bcr-Abl and the c-kit receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

The Synthetic Versatility of 1,4-Dibromo-2-nitrobenzene: A Technical Guide to Key Chemical Transformations

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Dibromo-2-nitrobenzene is a pivotal building block in modern organic synthesis, offering a versatile platform for the construction of complex molecular architectures. Its unique substitution pattern—two bromine atoms at positions amenable to various cross-coupling reactions and a strongly electron-withdrawing nitro group that modulates the reactivity of the aromatic ring—makes it a valuable precursor for the synthesis of pharmaceuticals, agrochemicals, and functional materials. This in-depth technical guide explores the core chemical reactions involving 1,4-dibromo-2-nitrobenzene, providing detailed experimental protocols, quantitative data for comparative analysis, and visual representations of key reaction pathways and workflows.

Core Reactivity and Regioselectivity

The chemical behavior of 1,4-dibromo-2-nitrobenzene is dominated by the interplay between the two bromine atoms and the activating/directing effects of the nitro group. The bromine atom at the C4 position (para to the nitro group) is generally more reactive in palladium-catalyzed cross-coupling reactions due to greater activation by the electron-withdrawing nitro group. Conversely, the bromine at the C1 position (ortho to the nitro group) is sterically hindered and less electronically activated. This differential reactivity allows for selective sequential functionalization, a key strategy in the synthesis of unsymmetrically substituted benzene derivatives. Furthermore, the nitro group itself can be readily reduced to an amino group, opening up another dimension of synthetic possibilities.

Key Chemical Reactions

This guide focuses on the following key transformations of 1,4-dibromo-2-nitrobenzene:

-

Palladium-Catalyzed Cross-Coupling Reactions:

-

Suzuki-Miyaura Coupling

-

Buchwald-Hartwig Amination

-

Sonogashira Coupling

-

-

Nucleophilic Aromatic Substitution (SNA_r)

-

Ullmann Condensation

-

Reduction of the Nitro Group

-

Synthesis of Heterocyclic Scaffolds (e.g., Phenothiazines)

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds. In the case of 1,4-dibromo-2-nitrobenzene, regioselective coupling can be achieved, typically at the more reactive C4 position.

Quantitative Data for Suzuki-Miyaura Coupling

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) | Reference |

| 1 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | None | Na₂CO₃ | DMF/H₂O | RT | 1 | 4-Bromo-1-(4-methoxyphenyl)-2-nitrobenzene | High | [1] |

| 2 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Toluene/H₂O | 90 | 12 | 4-Bromo-1-phenyl-2-nitrobenzene | - | General Protocol |

| 3 | Naphthylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 18 | 4-Bromo-1-(naphthalen-1-yl)-2-nitrobenzene | - | General Protocol |

Yields are often reported as "high" or "good" in general procedures; specific yields can vary based on the scale and purity of reagents.

Experimental Protocol: Regioselective Mono-arylation

Materials:

-

1,4-Dibromo-2-nitrobenzene

-

Arylboronic acid (1.1 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

-

Sodium carbonate (Na₂CO₃) (2.0 equiv)

-

Dimethylformamide (DMF)

-

Degassed water

-

Schlenk flask or sealed reaction vial

-

Magnetic stirrer and heating plate

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add 1,4-dibromo-2-nitrobenzene (1.0 equiv), the arylboronic acid (1.1 equiv), palladium(II) acetate (2 mol%), and sodium carbonate (2.0 equiv).

-

Add DMF and degassed water in a 4:1 ratio (e.g., 4 mL DMF, 1 mL water per 1 mmol of 1,4-dibromo-2-nitrobenzene).

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the desired mono-arylated product.

Suzuki-Miyaura Coupling Workflow

Caption: Experimental workflow for the regioselective Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. The electron-deficient nature of the 1,4-dibromo-2-nitrobenzene ring facilitates this reaction. Regioselectivity can be controlled by tuning the reaction conditions.

Quantitative Data for Buchwald-Hartwig Amination

| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) | Reference |

| 1 | Morpholine | Pd₂(dba)₃ (1.5) | XPhos (3) | NaOtBu | Toluene | 100 | 18 | 4-Bromo-1-morpholino-2-nitrobenzene | - | General Protocol |

| 2 | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Dioxane | 110 | 24 | N-(4-Bromo-2-nitrophenyl)aniline | - | General Protocol |

| 3 | Aqueous Ammonia | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 18 | 4-Bromo-2-nitroaniline | - | [2] |

Experimental Protocol: Selective Mono-amination

Materials:

-

1,4-Dibromo-2-nitrobenzene

-

Amine (1.2 equiv)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)

-

XPhos (3 mol%)

-

Sodium tert-butoxide (NaOtBu) (1.4 equiv)

-

Anhydrous, degassed toluene

-

Schlenk tube or sealed reaction vial

-

Magnetic stirrer and heating plate

-

Inert gas (Argon or Nitrogen)

Procedure:

-

In an oven-dried Schlenk tube under an inert atmosphere, add 1,4-dibromo-2-nitrobenzene (1.0 equiv), Pd₂(dba)₃ (1.5 mol%), XPhos (3 mol%), and sodium tert-butoxide (1.4 equiv).

-

Seal the tube, then evacuate and backfill with the inert gas three times.

-

Add the anhydrous, degassed toluene via syringe, followed by the amine (1.2 equiv).

-

Heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute with ethyl acetate and filter through a pad of Celite®.

-

Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

-

Filter and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Buchwald-Hartwig Amination Catalytic Cycle

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. Similar to the Suzuki coupling, this reaction can be performed regioselectively on 1,4-dibromo-2-nitrobenzene, with the C4 position being more reactive.[3]

Quantitative Data for Sonogashira Coupling

| Entry | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) | Reference |

| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 65 | 12 | 4-Bromo-2-nitro-1-(phenylethynyl)benzene | - | General Protocol |

| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | i-Pr₂NH | Toluene | 80 | 8 | 4-Bromo-2-nitro-1-((trimethylsilyl)ethynyl)benzene | - | General Protocol |

| 3 | 1-Hexyne | Pd(OAc)₂ (1) | CuI (2) | Piperidine | DMF | 100 | 6 | 1-(Hex-1-yn-1-yl)-4-bromo-2-nitrobenzene | - | General Protocol |

Experimental Protocol: Regioselective Mono-alkynylation

Materials:

-

1,4-Dibromo-2-nitrobenzene

-

Terminal alkyne (1.2 equiv)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2 mol%)

-

Copper(I) iodide (CuI) (4 mol%)

-

Triethylamine (Et₃N)

-

Anhydrous, degassed tetrahydrofuran (THF)

-

Schlenk tube or sealed reaction vial

-

Magnetic stirrer and heating plate

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a dry Schlenk tube under an inert atmosphere, add 1,4-dibromo-2-nitrobenzene (1.0 equiv), Pd(PPh₃)₂Cl₂ (2 mol%), and CuI (4 mol%).

-

Evacuate and backfill the tube with argon three times.

-

Add anhydrous, degassed THF, followed by triethylamine (3.0 equiv) and the terminal alkyne (1.2 equiv).

-

Heat the reaction mixture to 65 °C and stir for 12 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction to room temperature and dilute with diethyl ether.

-

Filter the mixture through a pad of Celite® and wash the pad with diethyl ether.

-

Wash the combined organic filtrate with saturated aqueous NH₄Cl solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purify the residue by flash column chromatography.

Sonogashira Coupling Logical Pathway

Caption: Sequential Sonogashira coupling pathway.

Nucleophilic Aromatic Substitution (SNA_r)

The nitro group strongly activates the aryl halide towards nucleophilic aromatic substitution (SNA_r).[4] Both bromine atoms in 1,4-dibromo-2-nitrobenzene are activated for substitution by strong nucleophiles.

Quantitative Data for Nucleophilic Aromatic Substitution

| Entry | Nucleophile | Base | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 1 | Sodium methoxide | - | Methanol | Reflux | 4 | 1-Bromo-4-methoxy-2-nitrobenzene | - |[5] | | 2 | Piperidine | K₂CO₃ | DMSO | 120 | 24 | 1-(4-Bromo-2-nitrophenyl)piperidine | - | General Protocol | | 3 | Sodium phenoxide | - | DMF | 100 | 6 | 1-Bromo-2-nitro-4-phenoxybenzene | - | General Protocol |

Experimental Protocol: Substitution with Sodium Methoxide

Materials:

-

1,4-Dibromo-2-nitrobenzene

-

Sodium methoxide (1.1 equiv)

-

Anhydrous methanol

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

Procedure:

-